Cas no 2229249-62-9 ((2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide)
(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- (2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide
- EN300-1989234
- 2229249-62-9
-
- Inchi: 1S/C7H12N2O2S/c1-5-3-9-6(2)7(5)4-12(8,10)11/h3,9H,4H2,1-2H3,(H2,8,10,11)
- InChI Key: FLLSGZLYROLHBR-UHFFFAOYSA-N
- SMILES: S(CC1C(C)=CNC=1C)(N)(=O)=O
Computed Properties
- Exact Mass: 188.06194880g/mol
- Monoisotopic Mass: 188.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 84.3Ų
(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1989234-1g |
(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide |
2229249-62-9 | 1g |
$1286.0 | 2023-09-16 | ||
| Enamine | EN300-1989234-5g |
(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide |
2229249-62-9 | 5g |
$3728.0 | 2023-09-16 | ||
| Enamine | EN300-1989234-10g |
(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide |
2229249-62-9 | 10g |
$5528.0 | 2023-09-16 | ||
| Enamine | EN300-1989234-0.05g |
(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide |
2229249-62-9 | 0.05g |
$1080.0 | 2023-09-16 | ||
| Enamine | EN300-1989234-0.1g |
(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide |
2229249-62-9 | 0.1g |
$1131.0 | 2023-09-16 | ||
| Enamine | EN300-1989234-0.25g |
(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide |
2229249-62-9 | 0.25g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1989234-0.5g |
(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide |
2229249-62-9 | 0.5g |
$1234.0 | 2023-09-16 | ||
| Enamine | EN300-1989234-1.0g |
(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide |
2229249-62-9 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1989234-2.5g |
(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide |
2229249-62-9 | 2.5g |
$2520.0 | 2023-09-16 | ||
| Enamine | EN300-1989234-5.0g |
(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide |
2229249-62-9 | 5g |
$3728.0 | 2023-06-02 |
(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on (2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide
Introduction to (2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide (CAS No. 2229249-62-9)
(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide, identified by the CAS number 2229249-62-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of methanesulfonamides, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates a pyrrole ring substituted with two methyl groups at the 2- and 4-positions, further functionalized with a methanesulfonamide moiety at the 3-position. Such structural features contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemistry investigations.
The< strong>pyrrole core is a heterocyclic aromatic compound that is commonly found in numerous bioactive natural products and pharmaceuticals. Its ability to engage in hydrogen bonding and π-stacking interactions makes it a versatile component in drug design. In particular, the substitution pattern of the< strong>2,4-dimethyl-1H-pyrrol ring enhances the compound's solubility and metabolic stability, which are critical factors in drug development. The methanesulfonamide group, on the other hand, introduces a polar and charged functionality that can interact with biological targets such as enzymes and receptors, thereby modulating their activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction modes of< strong>(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The< strong>methanesulfonamide moiety has been particularly noted for its ability to stabilize transition states and enhance binding interactions, making it an attractive pharmacophore for drug design.
In addition to its enzymatic inhibition properties, (2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide has shown promise in preclinical studies as a modulator of signal transduction pathways. The pyrrole ring can interact with intracellular receptors and transcription factors, influencing gene expression and cellular responses. This dual functionality makes it a promising candidate for treating conditions associated with dysregulated signaling, such as cancer and autoimmune diseases.
The synthesis of< strong>(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These synthetic strategies not only enhance the efficiency of production but also allow for structural modifications to optimize biological activity.
The pharmacokinetic profile of< strong>(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide has been thoroughly evaluated in preclinical models. Studies indicate that the compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for therapeutic applications. Additionally, its favorable pharmacokinetic properties reduce the need for frequent dosing, improving patient compliance. These attributes make it an attractive candidate for further development into a novel therapeutic agent.
Ethical considerations in drug development are paramount when working with compounds like< strong>(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide. Rigorous safety evaluations are conducted to assess potential toxicity profiles before moving into clinical trials. These evaluations include in vitro toxicity assays using human cell lines and in vivo studies in animal models to identify any adverse effects associated with long-term exposure.
The regulatory landscape for pharmaceutical compounds is complex but well-established. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for the safe development and approval of new drugs. Compliance with these regulations ensures that< strong>(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide can be safely tested in humans and eventually brought to market if it demonstrates therapeutic efficacy.
The future directions for research on< strong>(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide include exploring its potential applications in personalized medicine. By leveraging genomics and proteomics data, researchers can identify patient subpopulations that are most likely to benefit from this compound. This approach not only enhances treatment outcomes but also minimizes unnecessary side effects by tailoring therapy to individual genetic profiles.
In conclusion,< strong>(2,4-dimethyl-1H-pyrrol-3-yl)methanesulfonamide (CAS No. 2229249-62-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features contribute to its biological activity and make it a valuable scaffold for drug development. Advances in synthetic chemistry、computational modeling、and pharmacokinetic studies continue to enhance our understanding of its therapeutic potential. As research progresses,this compound is poised to play a crucial role in addressing unmet medical needs across various disease indications.
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